N~2~-Phenyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine
Description
N~2~-Phenyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Properties
CAS No. |
61785-04-4 |
|---|---|
Molecular Formula |
C11H12N4S |
Molecular Weight |
232.31 g/mol |
IUPAC Name |
2-N-phenyl-5-N-prop-2-enyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C11H12N4S/c1-2-8-12-10-14-15-11(16-10)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,12,14)(H,13,15) |
InChI Key |
GYEIUKGJZJBGIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NN=C(S1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of phenylhydrazine with propargyl bromide, followed by cyclization with thiocarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N~2~-Phenyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N~2~-Phenyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N2-Phenyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~2~-Phenyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine: can be compared with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of N2-Phenyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine lies in its specific structural features, such as the presence of the phenyl and prop-2-en-1-yl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
